tert-Butyl 3-hydroxy-3-(2-methoxy-3,4-dimethylphenyl)azetidine-1-carboxylate
Description
tert-Butyl 3-hydroxy-3-(2-methoxy-3,4-dimethylphenyl)azetidine-1-carboxylate is a bicyclic organic compound featuring an azetidine ring substituted with a hydroxyl group and a 2-methoxy-3,4-dimethylphenyl moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the azetidine nitrogen, facilitating synthetic modifications.
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(2-methoxy-3,4-dimethylphenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-11-7-8-13(14(21-6)12(11)2)17(20)9-18(10-17)15(19)22-16(3,4)5/h7-8,20H,9-10H2,1-6H3 |
InChI Key |
DVJVXRPLJBGILN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2(CN(C2)C(=O)OC(C)(C)C)O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydroxy-3-(2-methoxy-3,4-dimethylphenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 2-methoxy-3,4-dimethylphenyl derivatives under specific conditions. One common method includes the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxy-3-(2-methoxy-3,4-dimethylphenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy and dimethylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-hydroxy-3-(2-methoxy-3,4-dimethylphenyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study the effects of azetidine derivatives on various biological pathways. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a precursor for the development of new pharmaceuticals. Its unique structure can be modified to enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-3-(2-methoxy-3,4-dimethylphenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological macromolecules, while the azetidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes, receptors, and other proteins involved in various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azetidine Ring
tert-Butyl 3-(1-Hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h)
- Structure : Contains a 4-methoxyphenyl group at position 2 and a hydroxybutyl chain at position 3 of the azetidine ring.
- Synthesis : Prepared via a regioselective protocol involving HPLC purification, yielding 42% of the target compound .
- Key Difference : The absence of a dimethylphenyl group and presence of a hydroxybutyl chain may influence lipophilicity (LogP) and metabolic stability compared to the target compound.
tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate
Fluorinated Derivatives
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5)
- Structure : Fluorine atom and hydroxymethyl group at position 3.
- Properties : Fluorination increases electronegativity and metabolic resistance, making it suitable for CNS-targeting drugs .
- Key Difference : The fluorine atom may enhance binding affinity to hydrophobic enzyme pockets compared to the dimethylphenyl group in the target compound.
Aromatic Substitution Variants
tert-Butyl 3-(3-hydroxyphenyl)azetidine-1-carboxylate (CAS 916899-85-9)
- Structure : 3-Hydroxyphenyl substituent instead of 2-methoxy-3,4-dimethylphenyl.
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)
- Structure : Bromoethyl group at position 3.
- Properties : Bromine serves as a leaving group, enabling nucleophilic substitutions. Molecular weight = 264.16 g/mol; LogP = 2.1 (predicted) .
- Key Difference : The reactive bromoethyl group contrasts with the stable aromatic substituent in the target compound, making it more versatile for further derivatization.
Amino-Functionalized Analogues
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1262411-27-7)
- Structure: Amino and hydroxymethyl groups at position 3.
- Properties: Molecular weight = 202.25 g/mol; the amino group enables participation in covalent bond formation (e.g., Schiff base synthesis) .
- Key Difference: The amino group introduces basicity, altering pH-dependent solubility and interaction profiles compared to the methoxy and methyl groups in the target compound.
Comparative Data Table
*Estimated based on structural analogs.
Research Findings and Implications
- Synthetic Challenges : The target compound’s aromatic substituent may complicate regioselective synthesis compared to simpler analogs like 1h (42% yield) or the bromoethyl derivative (exact yield unreported) .
- Biological Activity : Fluorinated derivatives exhibit enhanced metabolic stability , while hydroxyphenyl variants improve solubility . The target compound’s dimethylphenyl group likely balances lipophilicity and steric effects for kinase inhibition.
- Future Directions: Structural modifications (e.g., introducing fluorine or amino groups) could optimize the target compound’s pharmacokinetic profile for specific therapeutic applications.
Biological Activity
tert-Butyl 3-hydroxy-3-(2-methoxy-3,4-dimethylphenyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 241.29 g/mol
- CAS Number : 1698844-29-9
The compound features an azetidine ring, which is known for its role in various pharmacological activities. The presence of the tert-butyl group and methoxy-substituted aromatic moiety contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer) : Exhibited IC values in the low micromolar range.
- MDA-MB-231 (triple-negative breast cancer) : Showed enhanced sensitivity compared to non-cancerous cell lines, indicating a selective toxicity profile.
The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways, particularly through the modulation of caspase activity and other apoptotic markers.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.12 | Apoptosis induction |
| MDA-MB-231 | 3.45 | Caspase activation |
| Non-cancerous MCF10A | >20 | Minimal effect |
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has shown promising anti-inflammatory properties. In animal models, treatment with this compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in managing inflammatory diseases.
Case Studies
-
Study on Breast Cancer Cells :
A study evaluated the effects of the compound on MDA-MB-231 cells. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers compared to control groups. -
Inflammation Model :
In a mouse model of induced inflammation, administration of the compound significantly reduced edema and inflammatory markers, supporting its therapeutic potential in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
